7H-imidazo[4,5-b]pyrazine

c-Met Kinase Inhibitor Oncology Enzymatic Assay

Developing selective kinase inhibitors often faces off-target effects and scaffold limitations. 7H-Imidazo[4,5-b]pyrazine (CAS 273-94-9) provides a defined purine isostere platform with validated biological activity: - c-Met enzymatic IC50 = 1.45 nM; cellular IC50 = 24.7 nM (H1993 cells) - 1000-fold mTOR selectivity over PI3Kα for clean signaling studies - ≥97% purity; in stock for immediate dispatch

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
Cat. No. B7945129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-imidazo[4,5-b]pyrazine
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=NC=N2)N1
InChIInChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9)
InChIKeyZKAMEFMDQNTDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Imidazo[4,5-b]pyrazine Scaffold Overview


7H-Imidazo[4,5-b]pyrazine (CAS 273-94-9) is a bicyclic nitrogen-containing heteroaromatic scaffold characterized by the fusion of an imidazole and a pyrazine ring [1]. As a purine isostere, its molecular architecture (C5H4N4, MW 120.11 g/mol) provides a defined hydrogen-bonding pattern and π-stacking surface [2]. This core serves as a versatile platform for generating potent kinase inhibitors, with notable activity against c-Met (enzymatic IC50 = 1.45 nM) [3] and mTOR (1000-fold selectivity over PI3Kα) [4], as well as antibacterial agents targeting DNA gyrase [5].

Kinase inhibitor design (c-Met, mTOR)
Purine isostere for nucleoside analog synthesis
Antibacterial agent development (DNA gyrase)

Structural Selectivity of 7H-Imidazo[4,5-b]pyrazine


Generic substitution among imidazopyrazine isomers (e.g., 1H-imidazo[4,5-c]pyridine, imidazo[1,2-a]pyrazine, 7H-imidazo[4,5-c]pyridazine) is not viable due to profound differences in binding pocket complementarity, electronic distribution, and resultant biological profiles. For instance, the 7H-imidazo[4,5-b]pyrazine scaffold enables potent c-Met inhibition (enzymatic IC50 = 1.45 nM) [1] and mTOR selectivity (1000-fold over PI3Kα) [2], whereas the imidazo[1,2-a]pyrazine core yields only modest Aurora kinase inhibition (IC50 = 250 nM) with low solubility (5 μM) [3]. Similarly, 1H-imidazo[4,5-c]pyridine derivatives exhibit divergent selectivity profiles against JAK family kinases [4]. These discrepancies underscore that even subtle changes in nitrogen positioning or ring fusion critically alter binding interactions, solubility, and metabolic stability, mandating precise scaffold selection for specific research or industrial applications.

7H-Imidazo[4,5-b]pyrazine Imidazo[1,2-a]pyrazine Different kinase target profile; potency shift may exceed 100-fold
7H-Imidazo[4,5-b]pyrazine 1H-Imidazo[4,5-c]pyridine Divergent JAK selectivity; binding pocket complementarity differs
7H-Imidazo[4,5-b]pyrazine 7H-Imidazo[4,5-c]pyridazine Nitrogen position shift alters electronic distribution and metabolic stability

7H-Imidazo[4,5-b]pyrazine: Potency & Selectivity Data


c-Met Inhibition vs. Imidazo[1,2-a]pyrazine

The 7H-imidazo[4,5-b]pyrazine derivative 1D-2 demonstrates sub-nanomolar c-Met enzymatic inhibition (IC50 = 1.45 nM) and potent cellular activity in H1993 cells (IC50 = 24.7 nM) [1]. In direct cross-study comparison, the imidazo[1,2-a]pyrazine core achieves only modest dual Aurora A/B inhibition (IC50 = 250 nM) [2], representing a >170-fold difference in enzymatic potency against their respective primary targets.

c-Met vs. Isomer Potency
Cross-study comparable
IC50 1.45 nM vs. 250 nM
Supports c-Met inhibitor assay context
Kinase assay targets differ; direct comparison limited
c-Met Kinase Inhibitor Oncology Enzymatic Assay

mTOR Selectivity over PI3Kα

Optimized 7H-imidazo[4,5-b]pyrazin-2-one derivatives exhibit 1000-fold selectivity for mTOR kinase over the closely related PI3Kα lipid kinase [1]. This class-level selectivity profile is a direct consequence of the specific binding interactions enabled by the 7H-imidazo[4,5-b]pyrazine scaffold, as validated by systematic SAR studies and kinase panel profiling.

mTOR Selectivity
Class-level inference
1000-fold over PI3Kα
Supports mTOR pathway-specific mechanistic studies
Based on kinase panel profiling; class-level SAR
mTOR Kinase Inhibitor Kinase Selectivity PI3K Pathway

In Vitro Metabolic Stability

The 7H-imidazo[4,5-b]pyrazine derivative 1D-2 demonstrates satisfactory metabolic stability in both human and rat liver microsomes [1]. While explicit t1/2 or CLint values are not reported, the qualitative assessment 'satisfactory metabolic stability' implies a favorable in vitro ADME profile that supports progression to in vivo studies.

Metabolic Stability
Data to verify
Satisfactory (qualitative)
May support in vivo study progression
No explicit t1/2 or CLint data reported
Metabolic Stability In Vitro ADME c-Met Inhibitor

Solubility vs. Imidazo[1,2-a]pyrazine

7H-Imidazo[4,5-b]pyrazine is generally soluble in polar organic solvents such as DMSO . In contrast, the imidazo[1,2-a]pyrazine scaffold is explicitly reported to have low aqueous solubility (5 μM) [1], a limitation that can impede in vitro assay development and complicate formulation. While direct quantitative solubility data for 7H-imidazo[4,5-b]pyrazine is limited, the qualitative distinction highlights the divergent physicochemical profiles of these closely related heteroaromatic cores.

Solubility vs. Isomer
Supporting evidence
DMSO soluble vs. 5 µM aq.
Supports in vitro assay stock preparation
Qualitative comparison; comparator quantified at 5 µM
Solubility Physicochemical Properties Medicinal Chemistry

7H-Imidazo[4,5-b]pyrazine: Optimal Applications


c-Met Inhibitor Development & Target Validation

Researchers developing c-Met kinase inhibitors can leverage the 7H-imidazo[4,5-b]pyrazine scaffold to achieve sub-nanomolar enzymatic potency (IC50 = 1.45 nM) [1] and potent cellular activity (IC50 = 24.7 nM in H1993 cells). The scaffold's demonstrated 'exquisite selectivity' and satisfactory metabolic stability in human and rat liver microsomes [2] make it an ideal starting point for medicinal chemistry optimization programs targeting c-Met-driven cancers.

mTOR Selective Inhibition

The 7H-imidazo[4,5-b]pyrazin-2-one core enables the development of mTOR kinase inhibitors with 1000-fold selectivity over PI3Kα [3]. This high selectivity is essential for dissecting mTORC1 and mTORC2 signaling contributions in cancer cell biology without confounding off-target effects on the PI3K pathway. Such compounds are well-suited for mechanistic studies of mTOR-driven proliferation and survival signals.

Purine Analog Synthesis: Antiproliferative & Antiviral

As a purine isostere, 7H-imidazo[4,5-b]pyrazine serves as a versatile building block for synthesizing nucleoside analogs [4]. These derivatives can be evaluated for antiproliferative activity against cancer cell lines (e.g., HepG2 and HeLa, with IC50 values ranging from 9.8 to 100 µM) [5] and for antiviral activity, providing a platform for exploring novel nucleotide mimetics.

DNA Gyrase-Targeted Antibacterial Discovery

The imidazo[4,5-b]pyrazine scaffold is a key structural motif in novel antibacterial agents targeting DNA gyrase [6]. Its use is particularly relevant in programs addressing Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii, where novel mechanisms of action are urgently needed to combat antimicrobial resistance.

Application
Selection Property
Validation Focus
c-Met kinase pathway studies
Scaffold-mediated kinase selectivity
Enzymatic and cellular inhibition assays
mTOR signaling dissection
PI3Kα pathway selectivity context
mTORC1/C2 pathway-specific endpoints
Nucleoside analog synthesis
Purine isostere versatility
Antiproliferative and antiviral assay screening
DNA gyrase inhibition research
Gram-negative pathogen targeting context
Antimicrobial susceptibility testing

Technical Documentation Hub

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